4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core with phenylsulfonyl and sulfamoyl functional groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of benzylamine derivatives with phenylsulfonyl chloride, followed by further functionalization to introduce the sulfamoyl group. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and influencing various biological pathways. For example, the sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Phenylsulfonyl)amino]methyl}-N-(3-pyridinyl)benzamide
- 4-[Methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Uniqueness
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.
Properties
Molecular Formula |
C21H21N3O5S2 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H21N3O5S2/c22-30(26,27)19-12-8-16(9-13-19)14-23-21(25)18-10-6-17(7-11-18)15-24-31(28,29)20-4-2-1-3-5-20/h1-13,24H,14-15H2,(H,23,25)(H2,22,26,27) |
InChI Key |
MTUPOMIKOIIORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.